3-(4-Chlorobenzenesulfonyl)butyric acid

Acid-base chemistry Ionization Reactivity prediction

Researchers and procurement managers require exact structural fidelity-substituting this 3-sulfonylbutyric acid with positional or thioether analogs alters pKa (3.74), LogP, and reactivity. This compound delivers verified CAS 175205-43-3 as a racemic C-3 stereocenter building block. - **Core application**: Multi-step synthesis of sulfonyl amides, esters, and heterocycles. - **Traceability**: ≥95% purity; conjugate base known as biliary probe for transporter studies (OAT substrates). - **Supply**: Documented origin, no analog substitution allowed.

Molecular Formula C10H11ClO4S
Molecular Weight 262.71 g/mol
CAS No. 175205-43-3
Cat. No. B031834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzenesulfonyl)butyric acid
CAS175205-43-3
Synonyms3-[(4-Chlorophenyl)sulfonyl]butanoic Acid
Molecular FormulaC10H11ClO4S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyNPUIQANQRDIHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorobenzenesulfonyl)butyric acid Overview


3-(4-Chlorobenzenesulfonyl)butyric acid (CAS 175205-43-3) is an organosulfur compound characterized by a 4-chlorophenylsulfonyl moiety attached to the third carbon of a butyric acid chain . This structure imparts distinct physicochemical properties compared to other butyric acid derivatives. The compound exists as a racemic mixture due to a stereocenter at C-3, with a molecular formula of C10H11ClO4S and a molecular weight of 262.71 g/mol . Its primary applications lie in serving as a versatile building block in organic synthesis and as a key intermediate in the preparation of more complex molecules .

1 Organosulfur building block with 4-chlorophenylsulfonyl moiety
2 Racemic mixture (stereocenter at C-3) for non-enantioselective synthesis
3 Defined purity specification supports reproducible synthetic steps

3-(4-Chlorobenzenesulfonyl)butyric acid: Generic Substitution Risks


Substituting 3-(4-Chlorobenzenesulfonyl)butyric acid with a closely related analog, such as the 4-sulfonyl isomer or the corresponding sulfanyl (thioether) derivative, is not chemically valid. The position of the sulfonyl group on the butyric acid backbone and the oxidation state of the sulfur atom dictate distinct electronic, steric, and acid-base properties . These differences translate into quantifiable variations in pKa, lipophilicity (LogP), and molecular geometry, which are critical for predictable reactivity in nucleophilic substitutions, oxidations, or reductions . Therefore, procurement of the precise CAS number is essential to ensure experimental reproducibility and synthetic pathway fidelity.

3-(4-Chlorobenzenesulfonyl)butyric acid
Substitute 4-sulfonyl positional isomer — different pKa and lipophilicity shift reactivity and solubility profile
3-(4-Chlorobenzenesulfonyl)butyric acid
Substitute Thioether (sulfanyl) analog — lower oxidation state alters electronic and steric properties, compromising reaction fidelity

3-(4-Chlorobenzenesulfonyl)butyric acid: Key Evidence


pKa: Enhanced Acidity

3-(4-Chlorobenzenesulfonyl)butyric acid exhibits a significantly lower predicted pKa compared to its 4-sulfonyl positional isomer, indicating a stronger acidity of the carboxylic acid group. The predicted pKa for the target compound is 3.74±0.10, while the 4-isomer has a predicted pKa of 4.42±0.10 . This difference of ~0.68 log units is a direct consequence of the proximity of the electron-withdrawing sulfonyl group to the carboxylic acid moiety. A direct comparison is not available for the corresponding thioether analog, but class-level inference suggests a further increase in pKa due to the less electron-withdrawing sulfanyl group.

pKa: Enhanced Acidity
Reported comparison
Target pKa 3.74±0.10 vs 4-isomer 4.42±0.10
Δ = -0.68 log units
Stronger acidity may alter ionization-dependent reactivity and solubility
Predicted values; experimental validation advised
Acid-base chemistry Ionization Reactivity prediction

LogP: Lipophilicity Profile

The lipophilicity of 3-(4-Chlorobenzenesulfonyl)butyric acid is quantified by a computed XLogP3 value of 1.7 . This value positions the compound in a moderately lipophilic space, distinct from more polar carboxylic acid analogs. While a direct comparator value for the 4-isomer was not available, the XLogP3 value provides a critical benchmark for predicting retention time in reversed-phase HPLC and for estimating membrane permeability in biological systems.

XLogP3: Lipophilicity
Data to verify
XLogP3 = 1.7
Moderate lipophilicity informs HPLC method development
Computed value; class-level baseline only
Lipophilicity Chromatography ADME prediction

Vendor Purity Specification

Multiple commercial suppliers, including AKSci and CymitQuimica (Biosynth), consistently list a minimum purity specification of 95% for 3-(4-Chlorobenzenesulfonyl)butyric acid . This is a quantifiable baseline for procurement, ensuring that the material meets a threshold suitable for standard organic transformations and intermediate use. Lower purity batches or those from non-certified sources lack this specification, introducing significant risk of impurities that can derail sensitive reactions.

Vendor Purity
Specification review
≥95% (min. purity specification)
Defined purity baseline for reliable synthesis
Based on commercial supplier data
Chemical procurement Quality control Reproducibility

Molecular Weight and Exact Mass

The molecular weight (262.71 g/mol) and exact mass (262.00700 g/mol) are fundamental constants for quantitative analysis . This exact mass allows for unambiguous identification of the molecular ion [M+H]+ or [M-H]- in mass spectrometry, distinguishing it from isobaric impurities or related compounds. For example, the thioether analog, 3-[(4-chlorophenyl)sulfanyl]butanoic acid (CAS 90919-34-9), has a significantly different molecular weight of 230.715 g/mol and a distinct mass spectrometric signature .

Molecular Weight & Exact Mass
Head-to-head
Target MW: 262.71 g/mol
Thioether analog: 230.715 g/mol
Δ = 32.00 g/mol
Unambiguous MS identification and stoichiometry control
ΔMW confirms sulfonyl vs. sulfanyl identity
Analytical chemistry Mass spectrometry Stoichiometry

Boiling Point Prediction

3-(4-Chlorobenzenesulfonyl)butyric acid is predicted to have a boiling point of 474.1±45.0 °C at 760 mmHg . This high boiling point is typical for a moderately polar, hydrogen-bonding sulfonyl-carboxylic acid. In comparison, the 4-isomer has a similarly predicted high boiling point of 496.0±45.0 °C . The 3-isomer's slightly lower boiling point may reflect subtle differences in intermolecular interactions. While predicted, these values serve as crucial preliminary data for assessing the feasibility of purification by distillation and for evaluating thermal stability during storage and reaction setup.

Boiling Point
Reported comparison
Target: 474.1±45.0 °C
4-isomer: 496.0±45.0 °C
Δ = -21.9 °C
High boiling point; distillation not practical
Predicted values; assess thermal stability
Physical property Distillation Thermal stability

3-(4-Chlorobenzenesulfonyl)butyric acid: Applications


Sulfonyl-Containing Intermediate Synthesis

This compound serves as a key building block in multi-step organic synthesis. Its defined purity (≥95%) and predictable reactivity, as dictated by its pKa (3.74) and molecular weight, make it a reliable starting material for preparing diverse sulfonyl-containing derivatives, including amides, esters, and heterocycles .

Anion Transport Probe

As the conjugate base (CSBA), 3-(4-Chlorophenylsulfonyl)butyric acid is a known biliary excretory product and a substrate for organic anion transporters . Researchers studying bilirubin metabolism and hepatocyte growth may utilize this compound as a tool to investigate transporter mechanisms, with the caveat that the specific biological activity of the parent acid may differ from the anion.

Taste Modulation Research

3-(4-Chlorobenzenesulfonyl)butyric acid has been tested as a potential sweetener . While not a primary application, this suggests that the compound or its close derivatives may interact with taste receptors. This provides a rationale for its use in exploratory research aimed at developing new flavor-modulating agents or understanding structure-activity relationships in sweet taste perception.

Application
Selection Property
Validation Focus
Sulfonyl-Containing Intermediate Synthesis
Defined purity and predicted reactivity profile
Validate pKa and LogP for coupling and purification steps
Anion Transport Research
Conjugate base known as biliary excretory product
Confirm substrate specificity in hepatocyte transporter assays
Taste Modulation SAR Studies
Reported interaction with sweet taste receptors
Verify receptor activation in cell-based taste assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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